Technical Whitepaper: Chemical Profiling, Synthesis, and Application of [2-(Phenoxymethyl)phenyl]boronic Acid
Technical Whitepaper: Chemical Profiling, Synthesis, and Application of [2-(Phenoxymethyl)phenyl]boronic Acid
Executive Summary & Strategic Significance
In modern medicinal chemistry and advanced materials science, the precise construction of sterically hindered biaryl systems is critical for accessing novel chemical space. [2-(Phenoxymethyl)phenyl]boronic acid (CAS: 729558-57-0) represents a highly specialized organoboron building block designed for this exact purpose[1].
Featuring an ortho-substituted phenoxymethyl ether linkage, this compound provides dual functionality: it serves as a robust coupling partner in palladium-catalyzed cross-coupling reactions, and its flexible ether arm acts as a crucial hydrogen-bond acceptor or conformational lock in downstream active pharmaceutical ingredients (APIs). As a Senior Application Scientist, I have structured this guide to move beyond basic properties, providing you with the mechanistic causality and self-validating protocols required to successfully integrate this compound into your synthetic pipelines.
Physicochemical Profiling & Structural Dynamics
Understanding the physicochemical baseline of[2-(Phenoxymethyl)phenyl]boronic acid is the first step in predicting its behavior in solution and during catalysis. The compound is commercially cataloged by major chemical suppliers[2],[3], and its core metrics are summarized below.
Table 1: Quantitative Physicochemical Data
| Parameter | Value / Description |
| Chemical Name | [2-(Phenoxymethyl)phenyl]boronic acid |
| CAS Registry Number | 729558-57-0[1] |
| Molecular Formula | C13H13BO3[4] |
| Molecular Weight | 228.05 g/mol |
| Physical Appearance | White to off-white crystalline powder |
| Solubility Profile | Soluble in THF, 1,4-Dioxane, DMF, DMSO, and Methanol; Insoluble in H₂O |
| Purity Standards | Typically >95% (HPLC/NMR) for pharmaceutical intermediates[5] |
Mechanistic Insight: The Ortho-Coordination Effect The spatial arrangement of the phenoxymethyl group at the ortho position is not merely a passive structural feature. During cross-coupling, the lone pairs on the ether oxygen can transiently coordinate to coordinatively unsaturated metal centers (e.g., Palladium). This pre-coordination increases the local concentration of the boronic acid near the catalytic center, effectively counteracting the steric hindrance typically associated with ortho-substituted arylboronic acids.
De Novo Synthesis Workflow
The synthesis of [2-(Phenoxymethyl)phenyl]boronic acid relies on a precise sequence of etherification, halogen-metal exchange, and electrophilic borylation.
Fig 1: Step-by-step synthetic workflow for [2-(Phenoxymethyl)phenyl]boronic acid.
Step-by-Step Methodology: Halogen-Metal Exchange & Borylation
Causality of Reagent Selection: We utilize n-Butyllithium (n-BuLi) in Tetrahydrofuran (THF) at cryogenic temperatures (-78 °C). THF coordinates to the lithium cation, breaking up n-BuLi hexamers into highly reactive dimers, facilitating rapid exchange. Triisopropyl borate (B(OiPr)₃) is chosen over trimethyl borate because its steric bulk prevents multiple additions of the aryllithium species, thereby suppressing the formation of unwanted borinic acid byproducts.
Protocol:
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Preparation: Charge an oven-dried, argon-purged flask with 1-bromo-2-(phenoxymethyl)benzene (1.0 eq) and anhydrous THF (0.2 M). Cool the solution to -78 °C using a dry ice/acetone bath.
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Lithiation: Dropwise add n-BuLi (1.1 eq, 2.5 M in hexanes) over 15 minutes. Maintain stirring at -78 °C for 1 hour.
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Borylation: Rapidly add triisopropyl borate (1.5 eq) in one portion. Stir at -78 °C for 30 minutes, then allow the reaction to naturally warm to room temperature over 2 hours.
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Hydrolysis: Quench the reaction by adding 1M aqueous HCl until the pH reaches ~2. Stir vigorously for 30 minutes to hydrolyze the boronate ester to the free boronic acid.
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Isolation: Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via recrystallization from Hexanes/Ethyl Acetate.
Self-Validation System (IPC): Before the HCl quench, remove a 0.1 mL reaction aliquot, quench it with methanol, and analyze via LC-MS. The complete disappearance of the brominated starting material (m/z 262) and the emergence of the boronic acid mass (m/z 227 [M-H]⁻) mathematically validates the success of the lithiation and borylation steps.
Application: Suzuki-Miyaura Cross-Coupling Dynamics
The primary utility of [2-(Phenoxymethyl)phenyl]boronic acid is its deployment in Suzuki-Miyaura cross-coupling to generate complex biaryl scaffolds.
Fig 2: Catalytic cycle of Suzuki-Miyaura cross-coupling highlighting transmetalation.
Step-by-Step Methodology: Sterically Hindered Cross-Coupling
Causality of Reagent Selection: For ortho-substituted boronic acids, the reductive elimination step can be kinetically slow due to steric clash. We utilize Pd(dppf)Cl₂ because the large bite angle of the dppf ligand forces the two coupling partners closer together on the palladium center, accelerating reductive elimination. A biphasic solvent system (1,4-Dioxane/H₂O) is employed to ensure the solubility of both the organic substrates and the inorganic base (K₂CO₃), maximizing the interfacial reaction rate.
Protocol:
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Setup: In a Schlenk tube, combine the aryl halide (1.0 eq), [2-(Phenoxymethyl)phenyl]boronic acid (1.2 eq), and K₂CO₃ (2.0 eq).
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Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq).
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Solvent & Degassing: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 ratio, 0.1 M). Subject the mixture to three freeze-pump-thaw cycles to rigorously exclude oxygen (preventing homocoupling of the boronic acid).
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Reaction: Heat the sealed tube to 90 °C for 12 hours under a nitrogen atmosphere.
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Workup: Cool to room temperature, dilute with water, and extract with dichloromethane. Filter the organic layer through a pad of Celite to remove palladium black, concentrate, and purify via flash column chromatography.
Self-Validation System (IPC): Monitor the reaction via TLC (Hexanes/EtOAc 3:1) and UV visualization (254 nm). The consumption of the aryl halide and the emergence of a new, highly fluorescent spot (indicative of the extended conjugation of the biaryl product) provide immediate, visual validation of the coupling progression.
Handling, Stability, and Boroxine Equilibrium
A critical, often overlooked aspect of handling[2-(Phenoxymethyl)phenyl]boronic acid is its inherent equilibrium with its cyclic anhydride form (boroxine).
Scientist's Note on Stoichiometry: Under ambient conditions, arylboronic acids slowly dehydrate to form trimeric boroxines. If a batch of [2-(Phenoxymethyl)phenyl]boronic acid has partially converted to the boroxine, calculating equivalents based strictly on the monomeric molecular weight (228.05 g/mol ) will result in an excess of the boron species.
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Best Practice: Store the compound tightly sealed at 2-8 °C under an inert atmosphere (Argon/N₂)[1]. Prior to highly sensitive stoichiometric reactions, verify the monomer-to-boroxine ratio via ¹H NMR in DMSO-d₆ (where the water peak will indicate the hydration state).
References
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Accela ChemBio. "2-(Phenoxymethyl)phenylboronic Acid." Accela ChemBio. URL: [Link]
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Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. URL:[Link]
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Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. URL:[Link]
Sources
- 1. 729558-57-0|[2-(Phenoxymethyl)phenyl]boronic acid|BLD Pharm [bldpharm.com]
- 2. CAS Index | Ambeed [ambeed.com]
- 3. 1333887-32-3,3-((3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfinyl)propanoic acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. 10xchem.com [10xchem.com]
- 5. [2-(苯氧基甲基)苯基]硼酸 | [2-(phenoxymethyl)phenyl]boronic ac | 729558-57-0 - 乐研试剂 [leyan.com]
